![molecular formula C18H19BO2S B1398799 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan CAS No. 912824-84-1](/img/structure/B1398799.png)
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA-PK- und PI3-K-Inhibitorische Aktivität
Diese Verbindung wurde bei der Synthese von Analoga von NU7441 verwendet, einem potenten Inhibitor der DNA-abhängigen Proteinkinase (DNA-PK; IC50 = 42 ± 2 nM). Diese Analoga haben eine hohe Wirksamkeit gegen DNA-PK gezeigt und wurden verwendet, um die Zytotoxizität ionisierender Strahlung (IR) in vitro zu verstärken . Zusätzlich weisen einige Analoga eine duale inhibitorische Aktivität sowohl gegen DNA-PK als auch gegen Phosphatidylinositol-3-Kinase (PI-3K) auf, was sie in der Krebsforschung wertvoll macht, da sie das Potenzial haben, die Wirkung DNA-schädigender Antikrebsmittel zu verstärken .
Organische Synthese Zwischenprodukt
Dibenzothiophen-4-boronsäure-Pinacolester dient als wichtiges Zwischenprodukt in der organischen Synthese. Es wird häufig verwendet, um neue organische Materialien und fluoreszierende Verbindungen zu synthetisieren, da es aufgrund seiner guten Reaktivität in verschiedenen Koordinationsreaktionen und Reduktionsreaktionen .
Suzuki-Miyaura Kreuzkupplungsreaktionen
Die Verbindung ist ein Reagenz, das in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet wird, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika, Polymeren und vielen anderen komplexen organischen Molekülen von entscheidender Bedeutung sind .
Polymerisationsprozesse
Es ist an Polymerisationsprozessen beteiligt, insbesondere bei der Herstellung effizienter photoelektrischer Polymere für Solarzellen und Feldeffekttransistoren, was zu Fortschritten in der Materialwissenschaft und Elektronik beiträgt .
Photovoltaische Zellen
Die Verbindung findet Anwendung bei der Entwicklung von Photovoltaikzellen und trägt zur Schaffung effizienterer und kostengünstigerer Lösungen für die Solarenergie bei .
Modulation der biologischen Aktivität
Es wird als Reagenz zur Herstellung verschiedener biologisch aktiver Verbindungen verwendet, darunter VEGF-, Aurora-, RHO (ROCK)-, Janus-Kinase 2-, c-MET-, ALK-, S-Nitrosoflutathion-Reduktase-, CDC7- und Acetyl-CoA-Carboxylase-Inhibitoren, die in der Untersuchung zellulärer Signalwege und der Krankheitsbehandlung von Bedeutung sind .
Synthese von Rheniummetallkomplexen
Die Verbindung zeigt vielversprechende Eigenschaften bei der Synthese verschiedener Rheniummetallkomplexe, die Anwendung in der Katalyse und als Radiopharmazeutika in der medizinischen Bildgebung finden .
Entwicklung von Fluoreszenz-Sonden
Aufgrund ihrer strukturellen Eigenschaften wird sie bei der Entwicklung von Fluoreszenz-Sonden verwendet, die für die Bio-Bildgebung und Diagnostik unerlässlich sind und Einblicke in biologische Prozesse auf molekularer Ebene gewähren .
Wirkmechanismus
Target of Action
The primary target of the compound 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Dibenzothiophene-4-boronic acid pinacol ester, is DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family . These kinases play a crucial role in DNA repair and cell survival, making them important targets for cancer therapy .
Mode of Action
Dibenzothiophene-4-boronic acid pinacol ester interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these kinases, leading to impaired DNA repair and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the non-homologous end joining (NHEJ) pathway, which is primarily regulated by DNA-PK . By inhibiting DNA-PK, Dibenzothiophene-4-boronic acid pinacol ester disrupts the NHEJ pathway, leading to accumulation of DNA damage and cell death .
Pharmacokinetics
The compound’s water-solubilizing groups suggest it may have favorable solubility and bioavailability .
Result of Action
The molecular and cellular effects of Dibenzothiophene-4-boronic acid pinacol ester’s action include potentiated cytotoxicity of ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo . This is likely due to the accumulation of DNA damage resulting from the inhibition of DNA-PK and disruption of the NHEJ pathway .
Biochemische Analyse
Biochemical Properties
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3-K). This compound interacts with enzymes such as DNA-PK and PI3-K, exhibiting high potency in inhibiting their activity . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and leading to the potentiation of cytotoxicity in ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents .
Cellular Effects
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cell signaling pathways, such as DNA-PK and PI3-K . This inhibition leads to alterations in gene expression and cellular metabolism, resulting in increased sensitivity to ionizing radiation and cytotoxic agents . Additionally, the compound has been shown to potentiate the cytotoxicity of these agents, thereby enhancing their effectiveness in targeting cancer cells .
Molecular Mechanism
At the molecular level, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of DNA-PK and PI3-K, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound’s interaction with these enzymes triggers changes in gene expression, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against DNA-PK and PI3-K over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in enhancing the sensitivity of cells to ionizing radiation and cytotoxic agents .
Dosage Effects in Animal Models
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DNA-PK and PI3-K, enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic agents . At higher dosages, toxic or adverse effects can be observed, including potential damage to healthy cells and tissues . Threshold effects have been noted, where the compound’s effectiveness plateaus beyond a certain dosage .
Metabolic Pathways
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways that include interactions with enzymes such as DNA-PK and PI3-K . These interactions lead to changes in metabolic flux and metabolite levels, particularly in pathways related to DNA repair and cell survival . The compound’s inhibition of these enzymes disrupts normal metabolic processes, contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in inhibiting DNA-PK and PI3-K . The compound’s distribution is influenced by factors such as cellular uptake and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit DNA-PK and PI3-K, leading to the accumulation of DNA damage and subsequent cell death . The compound’s activity is closely linked to its subcellular distribution, which determines its accessibility to target enzymes and biomolecules .
Eigenschaften
IUPAC Name |
2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBSZLRNLZXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726258 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912824-84-1 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



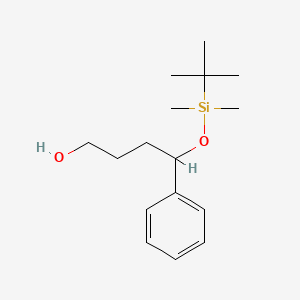

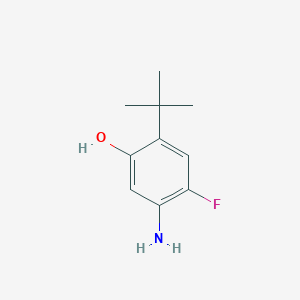
![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
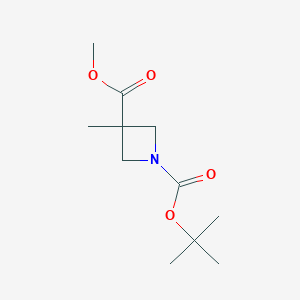

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
![[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398729.png)

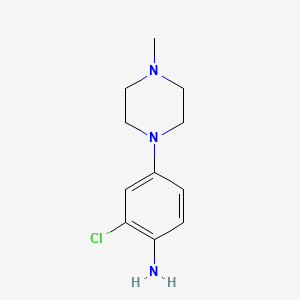
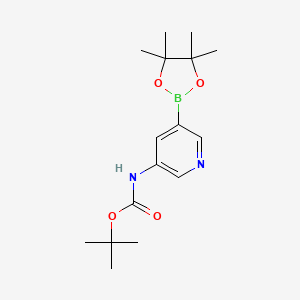
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
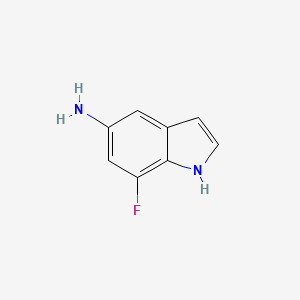
![2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1398736.png)